JNK-IN-8 is a potent and selective, adenosine triphosphate (ATP)-competitive, covalent inhibitor of c-Jun N-terminal kinases (JNKs) [, , , , , ]. JNKs are a family of serine/threonine protein kinases that are activated by a variety of stimuli, including stress, growth factors, and cytokines []. They play critical roles in cell proliferation, differentiation, apoptosis, and inflammation [].
JNK-IN-8 covalently binds to a conserved cysteine residue (Cys116) within the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3) [, , , , , ]. This unique property allows for long-lasting inhibition of JNK signaling, making JNK-IN-8 a valuable tool for investigating JNK-dependent cellular processes.
Synthesis Analysis
The synthesis of JNK-IN-8 is described in detail in a paper by Zhang et al. []. The synthesis involves a multi-step process that includes the construction of a pyrazole core, followed by the introduction of a Michael acceptor moiety, and finally, the incorporation of a substituent designed to interact with the JNK ATP binding pocket.
Molecular Structure Analysis
JNK-IN-8 comprises a pyrazole core structure with a Michael acceptor moiety and a substituent designed to interact with the ATP binding pocket of JNKs []. The covalent interaction occurs between the Michael acceptor and the cysteine residue (Cys116) within the ATP binding site.
Chemical Reactions Analysis
The primary chemical reaction associated with JNK-IN-8 is the Michael addition reaction between the Michael acceptor moiety of the inhibitor and the cysteine residue (Cys116) within the ATP binding pocket of JNKs []. This covalent modification irreversibly inhibits JNK kinase activity.
Mechanism of Action
JNK-IN-8 functions as an irreversible JNK inhibitor by covalently modifying the cysteine residue (Cys116) located within the ATP-binding site of all three JNK isoforms [, , , , , ]. This covalent modification prevents ATP binding and, subsequently, JNK-mediated phosphorylation of downstream targets. The inhibition of JNK signaling leads to a variety of cellular responses, including the suppression of cell proliferation, the induction of apoptosis, and the modulation of inflammatory responses, depending on the cellular context.
Applications
Investigating the role of JNK signaling in cancer: JNK-IN-8 has been extensively employed to explore the role of JNK signaling in various cancers, including triple-negative breast cancer [, , , , , , , , ], melanoma [], pancreatic cancer [], colorectal cancer [], and acute lymphoblastic leukemia []. These studies have revealed that JNK signaling can contribute to tumorigenesis, metastasis, and drug resistance.
Investigating the role of JNK signaling in inflammatory diseases: JNK-IN-8 has been utilized to explore the role of JNK signaling in inflammatory diseases, including acute lung injury [], ischemic stroke [], and mast cell activation []. These studies suggest that JNK signaling plays a crucial role in the pathogenesis of inflammatory diseases and that JNK inhibition could be a potential therapeutic strategy.
Investigating the role of JNK signaling in cardiovascular diseases: JNK-IN-8 has proven beneficial in investigating the role of JNK signaling in cardiovascular diseases, including ischemia/reperfusion injury and hypertension-induced heart failure [, ]. These studies demonstrated that JNK inhibition could offer cardioprotection and improve cardiac function in these disease models.
Investigating the role of JNK signaling in other cellular processes: JNK-IN-8 has been employed to investigate the role of JNK signaling in various other cellular processes, such as ER stress [, ], osteosarcoma cell apoptosis [, ], and Parkinson's disease []. These studies highlight the versatility of JNK-IN-8 as a research tool for elucidating the involvement of JNK signaling in diverse biological contexts.
Future Directions
Developing isoform-specific JNK inhibitors: Although JNK-IN-8 targets all three JNK isoforms, there is increasing evidence that JNK isoforms can have opposing roles in certain settings []. The development of isoform-selective inhibitors could offer greater therapeutic precision and minimize potential off-target effects.
Investigating the therapeutic potential of JNK-IN-8 in combination therapies: Combining JNK-IN-8 with other therapeutic agents, such as chemotherapy drugs or targeted therapies, could offer synergistic effects and improve treatment outcomes in various diseases [, ].
Exploring the impact of JNK inhibition on the tumor microenvironment: Recent studies suggest that JNK signaling contributes to the immunosuppressive tumor microenvironment []. Further research could clarify the role of JNK-IN-8 in modulating the tumor microenvironment and potentiating the efficacy of immunotherapies.
Related Compounds
Cobimetinib
Compound Description: Cobimetinib is a MEK1/2 inhibitor. MEK1/2 are kinases upstream of ERK, which is part of the MAPK pathway. Like JNK, ERK is also involved in cell survival, proliferation and differentiation. []
Relevance: While cobimetinib targets a different kinase (MEK1/2), it's relevant to JNK-IN-8 because both drugs affect pathways crucial for cancer cell survival and proliferation. Research suggests that combining cobimetinib with JNK-IN-8 may offer a promising therapeutic strategy for cancers with intrinsic drug resistance, such as colorectal cancer. []
CPT-11 (Irinotecan)
Compound Description: CPT-11, also known as Irinotecan, is a topoisomerase I inhibitor used as a chemotherapy agent. []
Relevance: Although CPT-11 has a different mechanism of action than JNK-IN-8, it's relevant because research indicates that JNK signaling contributes to chemoresistance in some cancer cells. Combining CPT-11 with JNK-IN-8 could potentially overcome this resistance and enhance its therapeutic efficacy. []
Oxaliplatin
Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces DNA damage. It is often used in combination with other chemotherapy agents like 5-fluorouracil (5-FU) to form regimens such as FOLFOX. []
Relevance: Similar to CPT-11, Oxaliplatin's relevance to JNK-IN-8 stems from the observation that JNK signaling can contribute to chemoresistance. Studies suggest that JNK-IN-8 might synergize with Oxaliplatin or FOLFOX to overcome resistance and improve treatment outcomes in certain cancers like pancreatic cancer. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that interferes with DNA synthesis. It is commonly used in combination with other chemotherapeutic agents. [, ]
Relevance: While 5-FU targets DNA synthesis, its relevance to JNK-IN-8 lies in the finding that combining 5-FU with other drugs, like oxaliplatin (to form FOLFOX), leads to an increase in JNK-JUN signaling activity, potentially contributing to chemoresistance. JNK-IN-8 could be a valuable addition to such regimens to counteract this effect. [, ]
Lapatinib
Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2, both involved in cell growth and proliferation. [, ]
Relevance: Although Lapatinib targets different receptors than JNK-IN-8, studies demonstrate a synergistic effect when both drugs are combined. This synergy leads to enhanced cell death in certain cancer cells, particularly basal-like breast cancer cells, which often show resistance to Lapatinib alone. [, ]
Nilotinib
Compound Description: Nilotinib is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a fusion protein frequently found in certain types of leukemia. []
Relevance: While Nilotinib targets a different kinase than JNK-IN-8, both drugs demonstrate a synergistic effect when used in combination against BCR-ABL1-positive acute lymphoblastic leukemia. This synergy is thought to occur because both drugs target distinct pathways crucial for cancer cell survival. []
MKC-8866
Compound Description: MKC-8866 is a selective inhibitor of the IRE1α pathway, which is part of the unfolded protein response (UPR). The UPR is a cellular stress response that can be activated in cancer cells to promote survival. []
Relevance: MKC-8866, targeting IRE1α, and JNK-IN-8, inhibiting JNK, display a synergistic effect when combined with nilotinib in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia cells. This synergy is believed to occur due to the simultaneous targeting of different survival pathways, leading to enhanced cell death. []
BIRB-796
Compound Description: BIRB-796 is a specific inhibitor of p38 MAPK, a key signaling molecule involved in inflammation and cell death. []
Relevance: BIRB-796 is relevant to JNK-IN-8 because both inhibitors act on different components of interconnected stress response pathways. Research suggests that the synergistic effect observed when combining nilotinib with MKC-8866 involves the activation of p38 MAPK and JNK. BIRB-796, by inhibiting p38 MAPK, hinders this synergistic effect. []
Dasatinib
Compound Description: Similar to Nilotinib, Dasatinib is a tyrosine kinase inhibitor that targets BCR-ABL. It is used in the treatment of certain types of leukemia. []
Relevance: Dasatinib's relevance to JNK-IN-8 is based on research indicating that combining both drugs effectively targets both BCR-ABL and JNK kinase. This simultaneous targeting significantly improves survival in mice with BCR-ABL-induced B-cell acute lymphoblastic leukemia compared to Dasatinib alone, suggesting a potential novel therapeutic strategy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(Z)-imidacloprid is the Z-isomer of imidacloprid. Imidacloprid is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine. Imidacloprid is a patented chemical, Imidacloprid is manufactured by Bayer Cropscience (part of Bayer AG) and sold under trade names Kohinor, Admire, Advantage, Gaucho, Merit, Confidor, Hachikusan, Premise, Prothor, and Winner. It is marketed as pest control, seed treatment, an insecticide spray, termite control, flea control, and a systemic insecticide. See also: Imidacloprid (preferred); Imidacloprid; Moxidectin (component of); Imidacloprid; Ivermectin (component of).
Imifoplatin is a platinum (Pt)-based agent belonging to the phosphaplatin family comprised of Pt complexed to a pyrophosphate ligand, with potential antineoplastic activity. Although the exact mechanisms through which imifoplatin exerts its effect have yet to be fully elucidated, this agent, upon intravenous administration, binds to certain transmembrane proteins and activates several genes involved in tumor suppression and apoptosis. This leads to the activation of various signal transduction pathways, induces S/G2 phase cell cycle, and causes tumor cell apoptosis. In addition, imifoplatin may inhibit angiogenesis. Unlike conventional Pt-based chemotherapeutics, imifoplatin does not bind to DNA and is able to overcome drug resistance, which occurs with conventional Pt-based chemotherapeutics; it also has a more favorable side effect profile and is more stable in plasma.
Imidafenacin is a diarylmethane. Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.
Imiglitazar has been used in trials studying the treatment of Diabetes Mellitus. Imiglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. Imiglitazar causes hepatotoxicity, and has never been marketed.